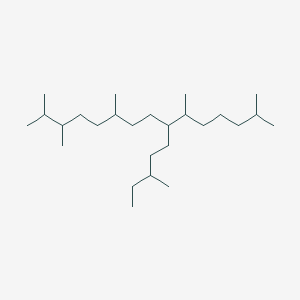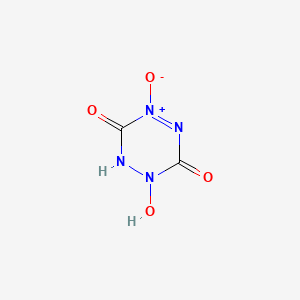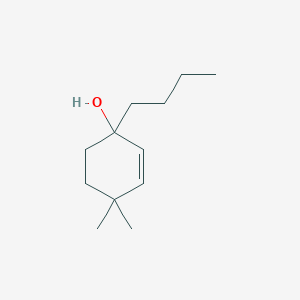![molecular formula C23H40OS B15164716 [4-(Hexadecyloxy)phenyl]methanethiol CAS No. 192988-60-6](/img/structure/B15164716.png)
[4-(Hexadecyloxy)phenyl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Hexadecyloxy)phenyl]methanethiol is an organic compound with the molecular formula C23H40OS It consists of a phenyl ring substituted with a hexadecyloxy group and a methanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hexadecyloxy)phenyl]methanethiol typically involves the reaction of 4-hydroxybenzyl alcohol with hexadecyl bromide in the presence of a base such as potassium carbonate to form 4-(hexadecyloxy)benzyl alcohol. This intermediate is then treated with thionyl chloride to yield 4-(hexadecyloxy)benzyl chloride, which is subsequently reacted with sodium hydrosulfide to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Hexadecyloxy)phenyl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[4-(Hexadecyloxy)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules and studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of [4-(Hexadecyloxy)phenyl]methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hexadecyloxy)phenol: Similar structure but lacks the thiol group.
4-(Hexadecyloxy)benzyl alcohol: Similar structure but with a hydroxyl group instead of a thiol group.
4-(Hexadecyloxy)benzoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The presence of the thiol group in [4-(Hexadecyloxy)phenyl]methanethiol makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
192988-60-6 |
|---|---|
Molekularformel |
C23H40OS |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
(4-hexadecoxyphenyl)methanethiol |
InChI |
InChI=1S/C23H40OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-23-18-16-22(21-25)17-19-23/h16-19,25H,2-15,20-21H2,1H3 |
InChI-Schlüssel |
FHNGEYIEPXHREZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


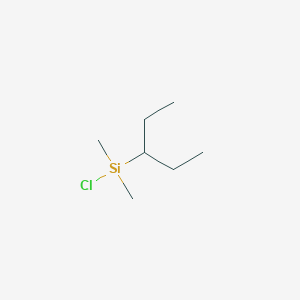

![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
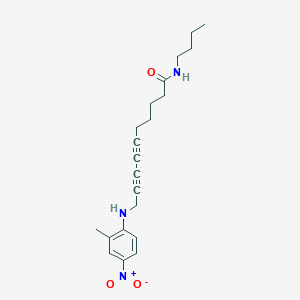
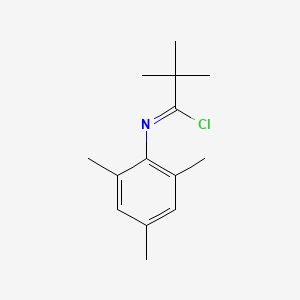
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
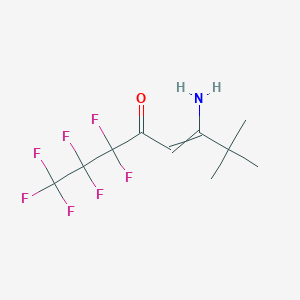

![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
